tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a halogenated heterocyclic compound with the empirical formula C12H11BrClIN2O2 and a molecular weight of 457.49 g/mol . This compound is notable for its complex structure, which includes multiple halogen atoms and a pyrrolo[2,3-c]pyridine core. It is used primarily in research settings for the development of new chemical reactions and the synthesis of novel compounds.
Preparation Methods
The synthesis of tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic synthesis techniquesThe tert-butyl ester group is then introduced via esterification reactions
Chemical Reactions Analysis
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with various molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the pyrrolo[2,3-c]pyridine core can interact with enzymes and receptors, modulating their function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other halogenated heterocyclic compounds, such as:
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound lacks the iodine atom, making it less reactive in certain substitution reactions.
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound has a different heterocyclic core, leading to different reactivity and applications.
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: The presence of a trifluoromethyl group introduces additional steric and electronic effects.
Biological Activity
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS Number: 1198096-54-6) is a pyrrolopyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which suggest a variety of pharmacological applications. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
The molecular formula of this compound is C₁₂H₁₁BrClIN₂O₂, with a molecular weight of 457.49 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including halogens and a carboxylate moiety.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁BrClIN₂O₂ |
Molecular Weight | 457.49 g/mol |
CAS Number | 1198096-54-6 |
Physical Form | Solid |
Hazard Classification | Irritant |
Antimicrobial Properties
Research has indicated that pyrrolopyridine derivatives possess significant antimicrobial properties. A study by demonstrated that similar compounds exhibit potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, pyrrolopyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. A case study involving related compounds showed that they could effectively inhibit the growth of HeLa cells (cervical cancer) and L929 cells (normal fibroblast cells) by disrupting cellular processes associated with proliferation and survival .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. Similar compounds have been shown to interact with various molecular targets within cancer cells, leading to alterations in cell cycle progression and apoptosis . Further research is necessary to elucidate the precise mechanisms involved.
Case Study 1: Antimicrobial Screening
In a recent study focusing on the antimicrobial properties of pyrrolopyridine derivatives, it was found that certain modifications in the chemical structure significantly enhanced antibacterial activity. The study highlighted the importance of halogen substitution in increasing potency against Gram-positive bacteria .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to assess the cytotoxic effects of related pyrrolopyridine compounds on various cancer cell lines. Results indicated that these compounds could induce apoptosis through the mitochondrial pathway, suggesting their potential as lead compounds for further development in cancer therapy .
Properties
IUPAC Name |
tert-butyl 5-bromo-7-chloro-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClIN2O2/c1-12(2,3)19-11(18)17-5-7(15)6-4-8(13)16-10(14)9(6)17/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCEPFJUXGZQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC(=C21)Cl)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674071 |
Source
|
Record name | tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-54-6 |
Source
|
Record name | tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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